molecular formula C17H14O5 B8813548 Benzophenone, 4,4'-bisacetyloxy- CAS No. 6290-82-0

Benzophenone, 4,4'-bisacetyloxy-

Cat. No.: B8813548
CAS No.: 6290-82-0
M. Wt: 298.29 g/mol
InChI Key: AKYQJYBGYJXEJX-UHFFFAOYSA-N
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Description

Benzophenone, 4,4'-bisacetyloxy- is a useful research compound. Its molecular formula is C17H14O5 and its molecular weight is 298.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzophenone, 4,4'-bisacetyloxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzophenone, 4,4'-bisacetyloxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6290-82-0

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

[4-(4-acetyloxybenzoyl)phenyl] acetate

InChI

InChI=1S/C17H14O5/c1-11(18)21-15-7-3-13(4-8-15)17(20)14-5-9-16(10-6-14)22-12(2)19/h3-10H,1-2H3

InChI Key

AKYQJYBGYJXEJX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

45.5 g (0.52 mole) of phenol, 69.0 g (0.50 mole) of 4-hydroxybenzoic acid, and 500 mL of hydrogen fluoride were heated together for 6 hr under autogenous pressure in an autoclave. Then the contents were mixed in excess water to precipitate a pink solid. Yield was 99 g (92.5%). The crude product was acetylated directly, without purification, by refluxing 2 hr in 3 times its volume of acetic anhydride and about 8 drops of sulfuric acid. Precipitation in excess water yielded 113 g of 4,4'-diacetoxybenzophenone of such high purity that no recrystallization was required (melting point 150-152° C. ).
Quantity
45.5 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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